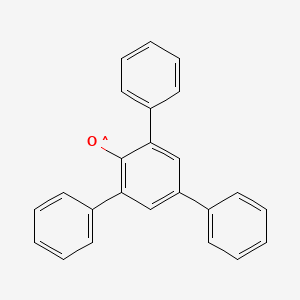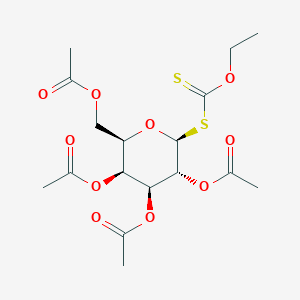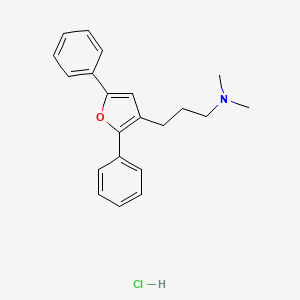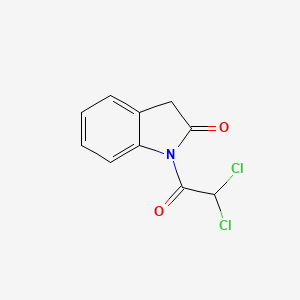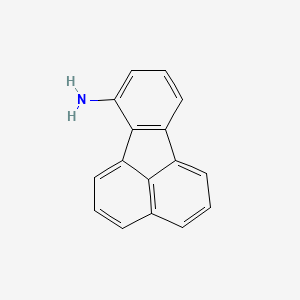
Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- is a complex organic compound known for its unique chemical structure and properties It is a derivative of benzophenone, characterized by the presence of chloro, dimethoxy, and morpholinoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethoxybenzoyl chloride with 2-(2-morpholinoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Benzophenone
- 4-Chlorobenzophenone
- 3,5-Dimethoxybenzophenone
- 4-(2-(2-Morpholinoethoxy)ethoxy)benzophenone
Comparison: Compared to its analogs, Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- exhibits unique properties due to the presence of multiple functional groupsFor example, the morpholinoethoxy group enhances its solubility and interaction with biological molecules, making it more versatile in research and industrial applications .
Properties
CAS No. |
31858-72-7 |
|---|---|
Molecular Formula |
C23H28ClNO6 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3,5-dimethoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C23H28ClNO6/c1-27-20-15-18(22(26)17-3-5-19(24)6-4-17)16-21(28-2)23(20)31-14-13-30-12-9-25-7-10-29-11-8-25/h3-6,15-16H,7-14H2,1-2H3 |
InChI Key |
YNDNXGTXNIOZDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCOCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


